molecular formula C18H13BrN2O3 B244886 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

Katalognummer B244886
Molekulargewicht: 385.2 g/mol
InChI-Schlüssel: GKHKYZZZPNMHKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide, also known as the compound BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of bromodomains, which are epigenetic readers that play a crucial role in gene expression.

Wirkmechanismus

BRD0705 exerts its inhibitory effect on bromodomains by binding to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide acetyl-lysine binding pocket of 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide protein. This prevents 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide interaction of bromodomains with acetylated histones, which are crucial for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide regulation of gene expression. The inhibition of bromodomain activity by BRD0705 leads to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide downregulation of genes involved in various disease pathways.
Biochemical and Physiological Effects:
BRD0705 has been shown to exhibit potent inhibitory activity against several bromodomain-containing proteins, including BRD2, BRD3, and BRD4. The compound has also been shown to induce apoptosis in cancer cells and inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide proliferation of cancer cells. In addition, BRD0705 has been shown to reduce inflammation in preclinical models of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide main advantages of BRD0705 is its high potency and selectivity for bromodomains. This makes it an ideal tool for studying 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide role of bromodomains in gene regulation and disease pathways. However, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide study of BRD0705. One area of research is 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide development of more potent and selective inhibitors of bromodomains. Ano5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamider area of research is 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide identification of new disease pathways that can be targeted by bromodomain inhibitors. Finally, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide clinical development of BRD0705 and o5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamider bromodomain inhibitors for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide treatment of various diseases is an area of active research.
Conclusion:
In conclusion, BRD0705 is a promising small molecule inhibitor that has gained significant attention in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide scientific community due to its potential 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapeutic applications. The compound has been extensively studied for its ability to inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide activity of bromodomains, which are epigenetic readers that play a crucial role in gene expression. BRD0705 has been shown to exhibit potent inhibitory activity against several bromodomain-containing proteins, induce apoptosis in cancer cells, and reduce inflammation in preclinical models of inflammatory diseases. While 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidere are limitations to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide use of BRD0705 in certain experimental settings, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidere are several future directions for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide study of this compound.

Synthesemethoden

The syn5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidesis of BRD0705 involves 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide reaction of 4-bromophenylboronic acid and 2-carbamoylphenylboronic acid with furan-2-carboxylic acid in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide presence of a palladium catalyst. The reaction is carried out under mild conditions and yields 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide target compound in high purity.

Wissenschaftliche Forschungsanwendungen

BRD0705 has been extensively studied for its potential 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide activity of bromodomains, which are involved in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide regulation of gene expression. This makes BRD0705 a promising candidate for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide development of epigenetic 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapies.

Eigenschaften

Molekularformel

C18H13BrN2O3

Molekulargewicht

385.2 g/mol

IUPAC-Name

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13BrN2O3/c19-12-7-5-11(6-8-12)15-9-10-16(24-15)18(23)21-14-4-2-1-3-13(14)17(20)22/h1-10H,(H2,20,22)(H,21,23)

InChI-Schlüssel

GKHKYZZZPNMHKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.